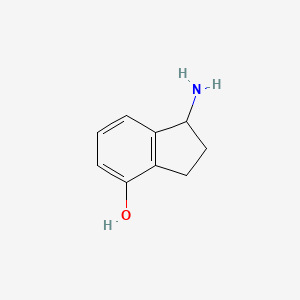

1-Amino-2,3-Dihydro-1H-inden-4-ol

Übersicht

Beschreibung

The compound "1-amino-2,3-dihydro-1H-inden-4-ol" is a structurally complex molecule that is related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications, particularly in the field of medicinal chemistry. For instance, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives has been reported, which are evaluated for their affinity at dopamine receptors .

Synthesis Analysis

The synthesis of related compounds involves stereospecific reactions and optical resolution, as seen in the synthesis of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene derivatives, which show affinity for dopamine D1 and D2 receptors . Additionally, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones through selective 2-alkylation in a phase-transfer catalyst system indicates a method that could potentially be adapted for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing non-planar conformations and specific dihedral angles between rings, as seen in the crystal structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate . Such structural analyses are crucial for understanding the three-dimensional conformation of "this compound" and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen-bonded dimers and sheets, as observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives . These interactions are significant as they can influence the solubility, stability, and reactivity of the compounds, which are important factors to consider for "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their molecular structures and the types of intermolecular interactions they form. For example, the presence of hydrogen bonds can enhance the solubility in polar solvents . The catalytic enantioselective synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-Imidazol-4(5H)-ones as key templates suggests that similar strategies could be employed to control the stereochemistry of "this compound" .

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben sich als potenzielle antivirale Mittel erwiesen. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indolderivate besitzen auch entzündungshemmende Eigenschaften, die bei der Behandlung von Erkrankungen nützlich sein könnten, die durch Entzündungen gekennzeichnet sind .

Antikrebsaktivität

Es wurde festgestellt, dass Indolderivate eine Antikrebsaktivität aufweisen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .

Anti-HIV-Aktivität

Bestimmte Indolderivate haben eine Anti-HIV-Aktivität gezeigt, was auf ihre potenzielle Verwendung bei der Behandlung von HIV hindeutet .

Antioxidative Aktivität

Indolderivate haben eine antioxidative Aktivität gezeigt, die bei der Bekämpfung von oxidativen Stress-bedingten Erkrankungen von Vorteil sein könnte .

Antimikrobielle Aktivität

2,3-Dihydro-1H-inden-1-on-Derivate wurden synthetisiert und auf ihre antimikrobiellen Aktivitäten gegen verschiedene Bakterien und Pilze getestet. Die meisten Verbindungen zeigten eine potente antibakterielle Wirkung mit einem breiten antibakteriellen Spektrum .

Antifungal Aktivität

Einige 2,3-Dihydro-1H-inden-1-on-Derivate haben potente antifungale Eigenschaften gegen Aspergillus niger und Candida albicans gezeigt .

Antituberkulose-, Antidiabetische und Antimalaria-Aktivitäten

Indolderivate haben auch Potenzial bei der Behandlung von Tuberkulose, Diabetes und Malaria gezeigt .

Zukünftige Richtungen

Indole derivatives, which share a similar structure with “1-amino-2,3-dihydro-1H-inden-4-ol”, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “this compound” and similar compounds could also have potential for future research and development in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFKPABLUSNUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479206-20-7 | |

| Record name | 1-amino-2,3-dihydro-1H-inden-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

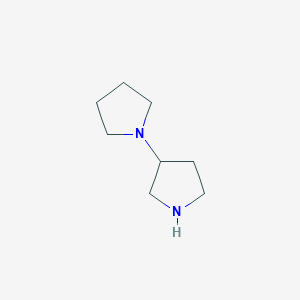

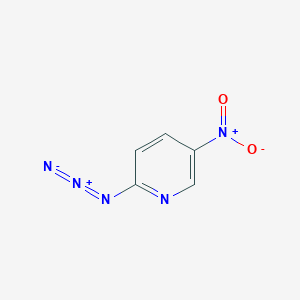

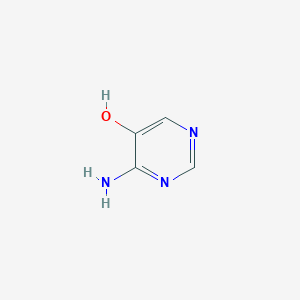

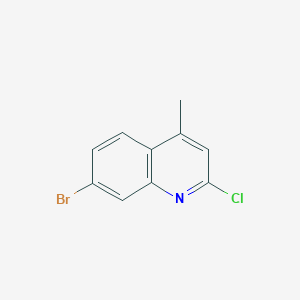

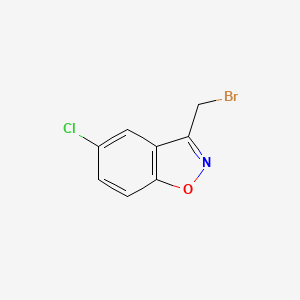

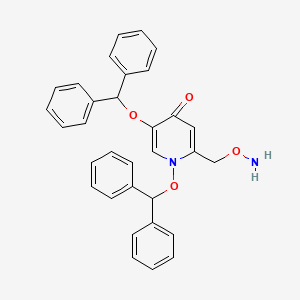

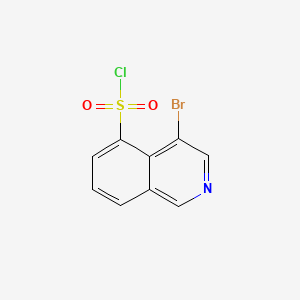

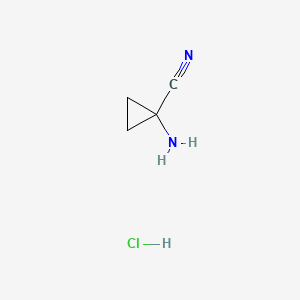

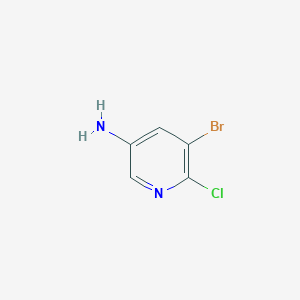

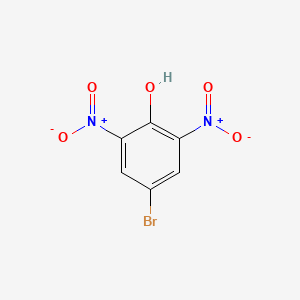

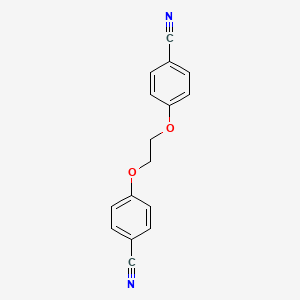

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)